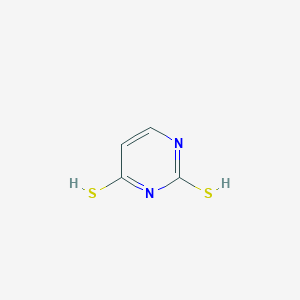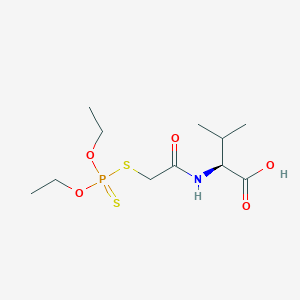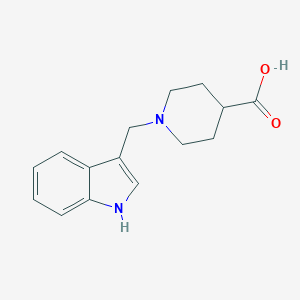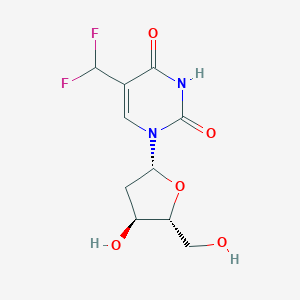
(2E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one , also known as chalcone , belongs to the class of open-chain flavonoids. It exhibits a diverse range of pharmacological properties, including antibacterial, antifungal, antioxidant, and anti-inflammatory effects . Chalcones are characterized by a three-carbon chain connecting two aromatic rings.
Synthesis Analysis
The synthesis of chalcones involves the Claisen-Schmidt condensation reaction between an aromatic aldehyde and an aromatic ketone. In the case of our compound, the reaction occurs between 4-bromobenzaldehyde and 4-chloroacetophenone. The resulting chalcone is a yellow crystalline solid .
Molecular Structure Analysis
Chemical Reactions Analysis
Chalcones participate in various chemical reactions, including cyclization, oxidation, and reduction. They can serve as precursors for the synthesis of other biologically active compounds. For instance, chalcones can undergo cyclization to form flavonoids or undergo Michael addition reactions with nucleophiles .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Education
As an example of a halogenated chalcone, 4-Bromo-4’-chlorochalcone is used in educational settings to demonstrate principles of organic synthesis and reactivity. It provides a practical example of α-bromination reactions in carbonyl compounds, which is a significant topic in organic chemistry education .
Research Chemical
Sigma-Aldrich lists 4-Bromo-4’-chlorochalcone as a research chemical provided to early discovery researchers. It is part of a collection of rare and unique chemicals used for various experimental and analytical purposes .
properties
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTZCXBJHPAPIQ-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one | |
CAS RN |
19672-61-8 | |
| Record name | NSC159064 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)






